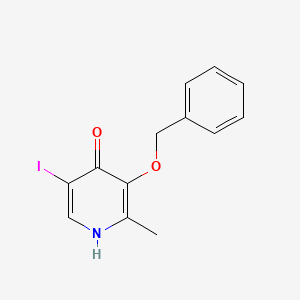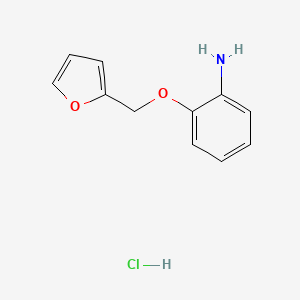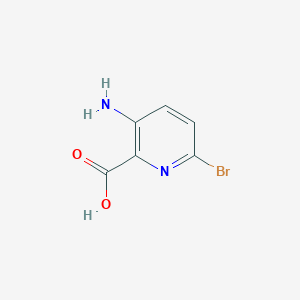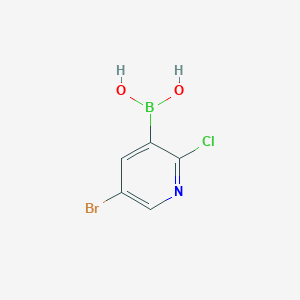
(5-Bromo-2-chloropyridin-3-yl)boronic acid
Übersicht
Beschreibung
“(5-Bromo-2-chloropyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C5H4BBrClNO2 . It is used in scientific experiments for its usefulness in forming reversible covalent bonds with biological molecules.
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of pyrazole or pyrazole derivatives . Another method involves a Suzuki coupling with 2,5-dimethoxyphenylboronic acid .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with bromine and chlorine atoms, and a boronic acid group . The exact mass of the molecule is 234.92100 .Chemical Reactions Analysis
Boronic acid-based compounds like “(5-Bromo-2-chloropyridin-3-yl)boronic acid” have been found to participate in various chemical reactions. For instance, they can undergo reversible click reactions which have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . They can also be used in the preparation of thienylpyridyl garlands via cross-coupling with heteroaryl halides .Physical And Chemical Properties Analysis
The compound has a density of 1.9 g/cm3 and a boiling point of 382.1ºC at 760 mmHg . The flash point is 184.9ºC .Wissenschaftliche Forschungsanwendungen
Positron Emission Tomography (PET) Radioligand Synthesis
(5-Bromo-2-chloropyridin-3-yl)boronic acid is used in the preparation of PET radioligand [11C]MK-1064 . This radioligand is applicable in orexin-2 receptor imaging, which is crucial for the study of sleep disorders and related neurological conditions.
Orexin 2 Receptor Antagonist Synthesis
The boronic acid derivative is a key intermediate in the synthesis of the orexin 2 receptor antagonist (2-SORA) MK-1064 . This antagonist has implications in the treatment of insomnia, as it targets the orexin system that regulates the sleep-wake cycle.
Microsomal Prostaglandin E Synthase-1 Inhibitors
Another application is in the preparation of pyridyl-cycloalkyl derived microsomal prostaglandin E synthase-1 inhibitors . These inhibitors are researched for their potential to treat inflammatory diseases and certain types of cancer by targeting the prostaglandin E2 biosynthesis pathway.
ATAD2 Bromodomain Inhibitors
Lastly, this compound is utilized in the synthesis of ATAD2 bromodomain inhibitors . Bromodomains are recognized as “readers” of the epigenetic code and are involved in regulating gene expression. Inhibitors of the ATAD2 bromodomain are being explored for their therapeutic potential in oncology.
Wirkmechanismus
While the specific mechanism of action for “(5-Bromo-2-chloropyridin-3-yl)boronic acid” is not explicitly mentioned in the search results, boronic acids in general are known to form reversible covalent bonds with biological molecules. This property allows them to participate in various biological and chemical processes.
Safety and Hazards
“(5-Bromo-2-chloropyridin-3-yl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOTXMKSABQXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Cl)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657010 | |
| Record name | (5-Bromo-2-chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chloropyridin-3-yl)boronic acid | |
CAS RN |
1072944-19-4 | |
| Record name | B-(5-Bromo-2-chloro-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-2-chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



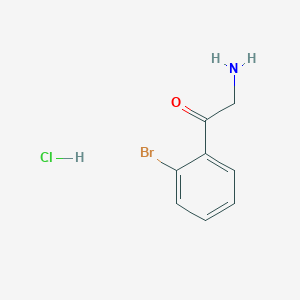
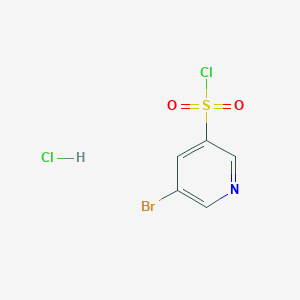
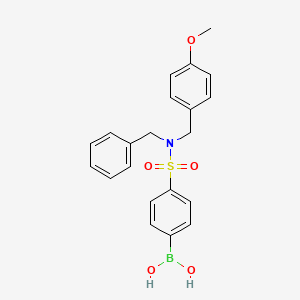

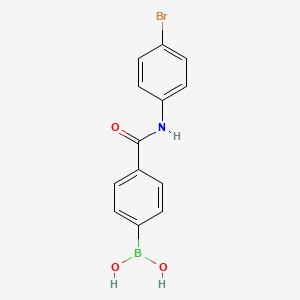

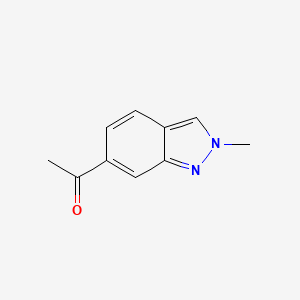

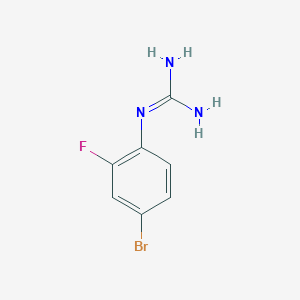
![(2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone](/img/structure/B1519832.png)
